4-Ethoxy-2-nitrobenzoic acid
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Overview
Description
4-Ethoxy-2-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid, where the benzene ring is substituted with an ethoxy group at the fourth position and a nitro group at the second position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxy-2-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 4-ethoxybenzoic acid. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the ortho position relative to the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow nitration process. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The reaction mixture is carefully monitored for temperature and concentration to avoid over-nitration or decomposition of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.
Substitution: Sodium ethoxide or other strong bases for nucleophilic substitution.
Esterification: Concentrated sulfuric acid or other acid catalysts.
Major Products:
Reduction: 4-Ethoxy-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: Ethyl 4-ethoxy-2-nitrobenzoate.
Scientific Research Applications
4-Ethoxy-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-2-nitrobenzoic acid depends on its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The carboxylic acid group can form esters or amides, which are important in drug design and development. The ethoxy group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
4-Methoxy-2-nitrobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-4-nitrobenzoic acid: Similar structure but with the nitro group at the fourth position and the ethoxy group at the second position.
4-Ethoxy-3-nitrobenzoic acid: Similar structure but with the nitro group at the third position.
Uniqueness: 4-Ethoxy-2-nitrobenzoic acid is unique due to the specific positioning of the ethoxy and nitro groups, which can influence its reactivity and applications. The presence of both electron-donating (ethoxy) and electron-withdrawing (nitro) groups on the benzene ring makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-ethoxy-2-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIBMPOSLZTHOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325535 |
Source
|
Record name | 4-ethoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103440-98-8 |
Source
|
Record name | 4-ethoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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